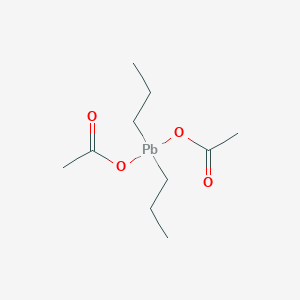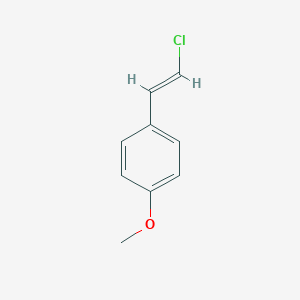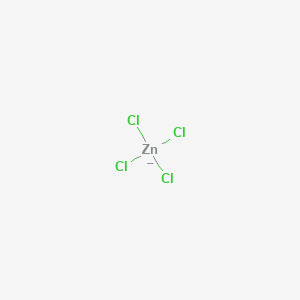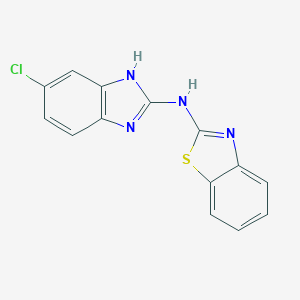
Dipropyl lead diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl lead diacetate is a chemical compound that has been used in scientific research for several decades. It is a lead-based compound that has been synthesized using various methods. Dipropyl lead diacetate has been used in a wide range of scientific studies, including its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds.
Wissenschaftliche Forschungsanwendungen
Dipropyl lead diacetate has been used in a wide range of scientific studies. It has been used as a catalyst in organic synthesis, particularly in the synthesis of esters and ethers. It has also been used as a reagent in analytical chemistry, particularly in the determination of trace amounts of lead in various samples. Furthermore, dipropyl lead diacetate has been used as a model for studying the toxicity of lead compounds.
Wirkmechanismus
The mechanism of action of dipropyl lead diacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that it forms complexes with lead ions, which can lead to the formation of lead deposits in various tissues in the body.
Biochemische Und Physiologische Effekte
Dipropyl lead diacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in various tissues in the body. It has also been shown to alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis. Furthermore, it has been shown to affect the function of various enzymes and ion channels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dipropyl lead diacetate in lab experiments is its high reactivity as a catalyst in organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of using dipropyl lead diacetate in lab experiments is its toxicity. It is a lead-based compound, and exposure to high concentrations can lead to lead poisoning.
Zukünftige Richtungen
There are several future directions for research involving dipropyl lead diacetate. One area of research could be to investigate its potential as a catalyst in other organic synthesis reactions. Another area of research could be to investigate its potential as a reagent in other analytical chemistry applications. Furthermore, future research could focus on developing safer alternatives to dipropyl lead diacetate for use in lab experiments. Finally, future research could focus on developing methods to mitigate the toxicity of lead-based compounds like dipropyl lead diacetate.
Conclusion
Dipropyl lead diacetate is a lead-based compound that has been used in scientific research for several decades. It has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds. While dipropyl lead diacetate has several advantages in lab experiments, its toxicity remains a significant limitation. Future research could focus on developing safer alternatives to dipropyl lead diacetate and mitigating the toxicity of lead-based compounds.
Synthesemethoden
The synthesis of dipropyl lead diacetate can be achieved using several methods. One of the most commonly used methods involves reacting lead acetate with propyl alcohol in the presence of acetic acid. This method results in the formation of a white crystalline solid that is dipropyl lead diacetate. Another method involves reacting lead oxide with propyl alcohol and acetic anhydride. This method also results in the formation of dipropyl lead diacetate.
Eigenschaften
CAS-Nummer |
18279-19-1 |
|---|---|
Produktname |
Dipropyl lead diacetate |
Molekularformel |
C10H20O4P |
Molekulargewicht |
411 g/mol |
IUPAC-Name |
[acetyloxy(dipropyl)plumbyl] acetate |
InChI |
InChI=1S/2C3H7.2C2H4O2.Pb/c2*1-3-2;2*1-2(3)4;/h2*1,3H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
OWZDEEMTMBEBJY-UHFFFAOYSA-L |
SMILES |
CCC[Pb](CCC)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCC[Pb](CCC)(OC(=O)C)OC(=O)C |
Synonyme |
Di(acetoxy)dipropylplumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)





![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)